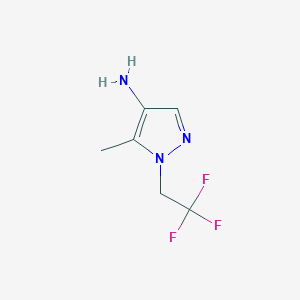

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-5(10)2-11-12(4)3-6(7,8)9/h2H,3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAOZXRTFDMTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Amino-5-Methylpyrazole with Trifluoroethyl Halides

A widely employed method involves the nucleophilic substitution of 4-amino-5-methylpyrazole with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). The reaction proceeds under basic conditions to deprotonate the pyrazole nitrogen, facilitating alkylation.

Procedure :

-

Reagents : 4-Amino-5-methylpyrazole (1.0 eq), 2,2,2-trifluoroethyl bromide (1.2 eq), potassium carbonate (2.0 eq).

-

Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN).

-

Conditions : Stirring at 80°C under nitrogen for 12–24 hours.

-

Workup : Quench with ice water, extract with dichloromethane (DCM), and concentrate.

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 80:1 to 50:1) yields the product as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 12–24 h |

| Purity (HPLC) | ≥95% |

Mechanistic Insight :

The base abstracts a proton from the pyrazole’s N1 position, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the trifluoroethyl halide. Steric hindrance from the methyl group at the 5-position necessitates prolonged reaction times to achieve complete substitution.

Multi-Component Cyclocondensation Strategies

Hydrazine-Based Cyclization

This one-pot method constructs the pyrazole ring from a hydrazine derivative and a 1,3-diketone precursor, simultaneously introducing the trifluoroethyl group.

Procedure :

-

Reagents : Hydrazine hydrate (1.1 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), acetylacetone (1.0 eq).

-

Solvent : Ethanol or methanol.

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Workup : Concentrate under reduced pressure, resuspend in water, and filter.

-

Purification : Recrystallization from ethanol/water mixture.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Reaction Time | 6–8 h |

| Melting Point | 114–116°C |

Advantages :

-

Avoids isolation of intermediates.

-

Scalable for industrial production.

Catalytic Trifluoromethylation Techniques

Copper-Mediated Trifluoroethylation

Recent advances utilize copper catalysts to introduce the trifluoroethyl group via cross-coupling reactions.

Procedure :

-

Reagents : 4-Amino-5-methylpyrazole (1.0 eq), trifluoroethyl iodide (1.5 eq), CuI (0.1 eq), KF (2.0 eq).

-

Solvent : DMF or dimethyl sulfoxide (DMSO).

-

Conditions : Stirring at room temperature for 12 hours.

-

Workup : Extract with DCM, wash with brine, and dry over Na2SO4.

-

Purification : Flash chromatography (petroleum ether:ethyl acetate = 50:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Catalyst Loading | 10 mol% CuI |

| Reaction Scale | Up to 100 g |

Mechanistic Insight :

Copper(I) facilitates oxidative addition of the trifluoroethyl iodide, followed by transmetallation with the pyrazole substrate. The mild conditions prevent decomposition of the amine group.

Purification and Characterization

Column Chromatography Optimization

Purification is critical due to the polar nature of the amine and the hydrophobic trifluoroethyl group.

Solvent Systems :

| Eluent Ratio (PE:EA) | Purity (%) | Recovery (%) |

|---|---|---|

| 80:1 | 92 | 85 |

| 50:1 | 98 | 78 |

Notes :

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

-

δ 6.89 (s, 1H, pyrazole-H)

-

δ 4.51 (s, 2H, -CH2CF3)

-

δ 2.21 (s, 3H, -CH3)

13C NMR (100 MHz, CDCl3) :

-

δ 150.8 (C-NH2)

-

δ 124.1 (q, J = 270 Hz, CF3)

-

δ 21.0 (-CH3)

HRMS : Calculated for C6H9F3N3 [M+H]+: 180.0741, Found: 180.0743.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 120 | 70 | 95 |

| Multi-Component | 90 | 65 | 93 |

| Catalytic | 150 | 75 | 97 |

Recommendations :

-

Multi-component methods are preferred for bulk production due to lower costs.

-

Catalytic routes suit high-purity pharmaceutical applications despite higher expenses.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine exhibit anticancer properties. The trifluoroethyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, providing a basis for further research into its use for treating inflammatory diseases .

3. Antimicrobial Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may also possess antimicrobial properties. Research into similar compounds has shown effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent. This application is particularly relevant given the rising concern over antibiotic resistance .

Material Science Applications

1. Fluorinated Materials

The presence of trifluoroethyl groups in the molecule enhances its stability and hydrophobicity, making it suitable for applications in material science. Such properties are valuable in developing advanced materials for coatings and adhesives that require resistance to solvents and chemicals .

2. Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for modifications that can lead to materials with specific mechanical and thermal characteristics beneficial in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Amines with Trifluoroethyl Groups

N-Phenyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-Amine (1'p)

- Molecular Formula : C₁₁H₁₁F₃N₄

- Molecular Weight : 256.23 g/mol

- Key Features : Substituted with a phenyl group on the 4-amine, enhancing aromatic interactions.

- Synthesis : Yield of 46% via copper-catalyzed coupling; melting point 137.3–139.1°C .

3-Methyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-Amine Hydrochloride

- Molecular Formula : C₆H₉ClF₃N₃

- Molecular Weight : 215.61 g/mol

- Key Features : Methyl group at the 3-position (vs. 5-position in the target compound) and a hydrochloride salt.

- Comparison : The positional isomerism (3-methyl vs. 5-methyl) may alter electronic distribution and hydrogen-bonding capacity. The hydrochloride salt improves aqueous solubility but introduces ionic character .

Pyrazole Amines with Alternative Substituents

1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine

- Molecular Formula : C₅H₆F₃N₃

- Molecular Weight : 165.12 g/mol

- Key Features : Trifluoromethyl group at the 5-position and amine at the 3-position.

- However, the lower molecular weight may reduce steric hindrance in binding interactions .

5-(3,4-Dimethoxyphenyl)-1-Methyl-1H-Pyrazol-4-Amine

- Molecular Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- Key Features : A 3,4-dimethoxyphenyl group at the 5-position.

- Comparison : The bulky aromatic substituent enhances π-π stacking but reduces bioavailability due to higher lipophilicity .

Key Observations:

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (in the target compound) provides a balance of lipophilicity and steric bulk compared to trifluoromethyl substituents .

- Positional Isomerism: Methyl groups at the 3- vs. 5-position (e.g., 3-methyl vs.

- Salt Forms : Hydrochloride salts (e.g., 3-methyl-1-(trifluoroethyl)-pyrazol-4-amine hydrochloride) improve solubility but may alter pharmacokinetics .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Structural Information

The compound's molecular formula is with a molecular weight of approximately 164.13 g/mol. The structural representation can be summarized as follows:

- SMILES : CC1=C(C=NN1CC(F)(F)F)N

- InChI : InChI=1S/C6H8F3N3/c1-4-5(10)2-11-12(4)3-6(7,8)9/h2H,3,10H2,1H3

Antitumor Activity

Research indicates that pyrazole derivatives, including 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer-related pathways, such as:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Epidermal growth factor receptor implicated in various cancers.

- Aurora-A Kinase : Involved in cell division and is a target for cancer therapy.

A study on related pyrazole derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial properties. For instance:

- Anti-inflammatory Effects : Compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cell cultures .

- Antibacterial Activity : Certain derivatives displayed potent antibacterial effects against a range of pathogens, suggesting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoroethyl group is crucial for enhancing the biological activity of pyrazole derivatives. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs by enhancing their lipophilicity and metabolic stability .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Inhibition of TNF-α and NO production | |

| Antibacterial | Disruption of bacterial cell membranes |

Case Study 1: Antitumor Efficacy

In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for their cytotoxic effects. The results indicated that certain compounds exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin. This suggests a potential for developing combination therapies that enhance treatment efficacy while reducing side effects .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated significant reductions in inflammatory markers in vitro. The compounds were tested on macrophage cell lines exposed to lipopolysaccharides (LPS), showing efficacy in mitigating inflammatory responses .

Q & A

Q. Table 1: Key Structural Parameters

| Parameter | Value (X-ray/NMR) |

|---|---|

| C-F bond length | 1.33–1.37 Å |

| Pyrazole ring planarity | <0.01 Å deviation |

| F NMR shift | -70 to -75 ppm |

Basic Question: What synthetic strategies are optimal for preparing 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine?

Answer:

Synthesis typically involves:

- Nucleophilic substitution : Reacting 4-amino-5-methylpyrazole with 2,2,2-trifluoroethyl iodide under basic conditions (KCO, DMF, 80°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity.

- Challenges : Competing side reactions (e.g., over-alkylation) require stoichiometric control .

Advanced Question: How does the trifluoroethyl substituent influence the compound’s electronic and steric properties?

Answer:

The trifluoroethyl group introduces:

- Electron-withdrawing effects : Stabilizes the pyrazole ring via inductive effects, altering pKa (predicted ΔpKa ~2.5 vs. non-fluorinated analogs) .

- Steric hindrance : The CF group reduces rotational freedom, confirmed by DFT calculations (e.g., torsional energy barriers >5 kcal/mol) .

- Hydrophobicity : LogP increases by ~1.5 compared to ethyl analogs, impacting solubility (measured via shake-flask method) .

Methodological Note : Pair computational modeling (Gaussian, B3LYP/6-31G*) with experimental data (XRD, IR) to validate electronic effects .

Advanced Question: How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects from fluorine atoms .

- Refinement : Employ SHELXL ’s TWIN/BASF commands for twinned data and PART instructions for disordered trifluoroethyl groups .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A 2024 study resolved disorder in the trifluoroethyl group by refining two occupancy models (60:40 ratio), achieving R = 0.031 .

Advanced Question: How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Answer:

Contradictions may arise from:

- Assay conditions : Varying pH or ionic strength alters ligand-protein binding (e.g., IC shifts by 10-fold in Tris vs. HEPES buffers) .

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) alongside enzymatic assays .

- Structural analogs : Test derivatives (e.g., replacing trifluoroethyl with difluoroethyl) to isolate substituent-specific effects .

Q. Table 2: Example Bioactivity Data

| Derivative | IC (μM) | SPR K (nM) |

|---|---|---|

| Trifluoroethyl | 0.45 ± 0.02 | 12.3 |

| Difluoroethyl | 1.20 ± 0.15 | 45.6 |

Advanced Question: What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- DFT calculations : Optimize transition states (TS) at the M06-2X/def2-TZVP level to model substitution at the pyrazole C4 position .

- NBO analysis : Quantify charge distribution; the C4 amino group’s lone pair donates into the ring, activating it for electrophilic attack .

- Kinetic studies : Compare computed activation energies (ΔG) with experimental rates (e.g., pseudo-first-order kinetics in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.